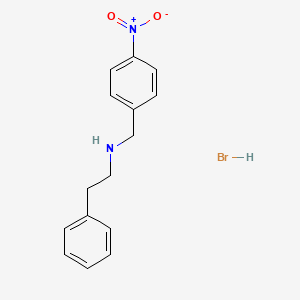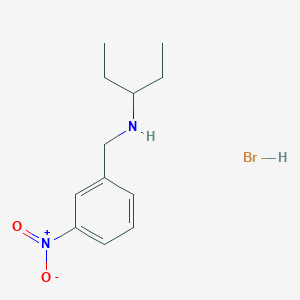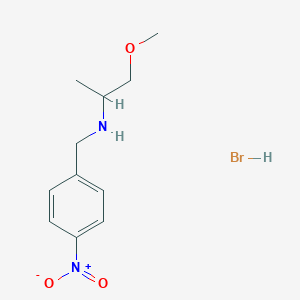
(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide
説明
“(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609409-45-1 . It has a molecular weight of 322.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is (2-methoxyphenyl)-N- (4-methylbenzyl)methanamine hydrobromide . The InChI code is 1S/C16H19NO.BrH/c1-13-7-9-14 (10-8-13)11-17-12-15-5-3-4-6-16 (15)18-2;/h3-10,17H,11-12H2,1-2H3;1H .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 322.24 . The storage temperature is room temperature .科学的研究の応用
Antihistaminic and Bronchorelaxant Effects
One study involved the synthesis of a compound by reacting specific precursors, including a component structurally related to (2-Methoxybenzyl)(4-methylbenzyl)amine. This compound exhibited significant in vitro H1-antihistaminic activity on guinea pig trachea, indicating a promising bronchorelaxant effect. Theoretical studies supported these findings, revealing insights into the nucleophilic properties and molecular geometry of the compound (Genç et al., 2013).
Photodynamic Therapy Applications
Another study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with groups containing Schiff base, which are structurally related to the compound . These synthesized compounds showed potential for photodynamic therapy (PDT) applications due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests their potential use as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
Research on amine derivative compounds, including those structurally similar to (2-Methoxybenzyl)(4-methylbenzyl)amine, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study employed both experimental techniques and theoretical simulations to explore the mechanisms behind their protective properties. This research contributes to the development of more efficient corrosion inhibitors for industrial applications (Boughoues et al., 2020).
Surface Activity and Bactericidal Properties
A series of novel quaternary ammonium surfactants containing a methoxybenzyl substitute, structurally related to (2-Methoxybenzyl)(4-methylbenzyl)amine, were synthesized and studied. These surfactants exhibited higher surface activity and aggregation behavior in aqueous solutions than traditional surfactants. Furthermore, they showed high bactericidal activity, indicating their potential for use in disinfectant and antimicrobial applications (Zhao et al., 2014).
Antitumor Properties
Research on the synthesis of new compounds with a structure related to (2-Methoxybenzyl)(4-methylbenzyl)amine revealed their potential antitumor properties. This study highlights the importance of ongoing research into novel compounds for potential therapeutic applications in cancer treatment (Grigoryan et al., 2008).
Safety and Hazards
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c1-13-7-9-14(10-8-13)11-17-12-15-5-3-4-6-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZJWZGDYKULFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-45-1 | |
| Record name | Benzenemethanamine, 2-methoxy-N-[(4-methylphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


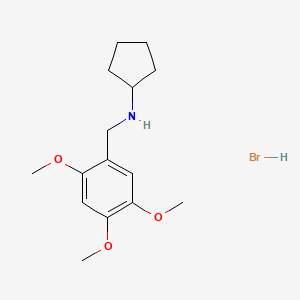
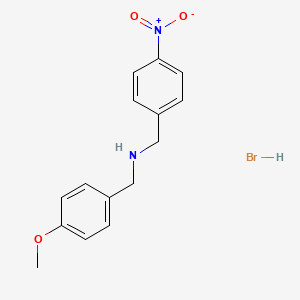
amine hydrobromide](/img/structure/B1652782.png)


amine hydrobromide](/img/structure/B1652786.png)
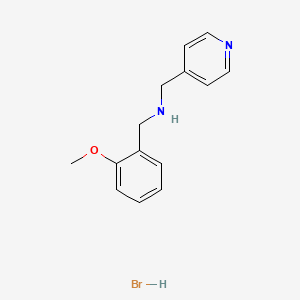
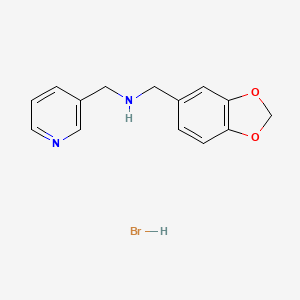
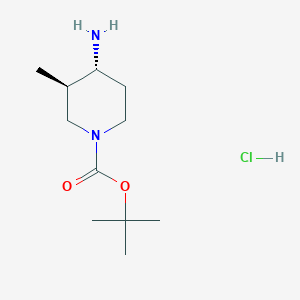
amine hydrobromide](/img/structure/B1652791.png)
